2-Methoxy-1-nitronaphthalene
Overview
Description
2-Methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the first position on the naphthalene ring
Mechanism of Action
Target of Action
It is known to interact with various grignard reagents .
Mode of Action
The reaction of 2-Methoxy-1-nitronaphthalene with various Grignard reagents has been examined. Alkylmagnesium halides such as CH3MgBr, PhCH2MgBr, PhCH2CH2MgBr, C2H5MgBr, and i-C3H7MgBr give 1,6-addition products almost exclusively, while PhMgBr gives instead comparable amounts of 1,4- addition and reductive 1,2-addition products .
Biochemical Pathways
The initial step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, which is also an early intermediate in the naphthalene degradation pathway . This suggests that this compound may follow a similar biochemical pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-nitronaphthalene can be synthesized through the nitration of 2-methoxynaphthalene. One common method involves the use of bismuth nitrate pentahydrate as a nitrating agent in the presence of silica gel and dichloromethane (CH2Cl2). The reaction mixture is refluxed for several hours, followed by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Grignard Reagents: The reaction of this compound with Grignard reagents (e.g., CH3MgBr, PhCH2MgBr) typically results in 1,6-addition products.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are commonly used in reduction reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Naphthalenes: Substitution reactions produce various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-nitronaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Methoxy-2-nitronaphthalene: Similar structure but with different positioning of the methoxy and nitro groups.
2-Methoxy-3-nitronaphthalene: Another isomer with the nitro group at the third position.
2-Methoxy-1-nitrobenzene: A simpler aromatic compound with a single benzene ring.
Uniqueness: 2-Methoxy-1-nitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-methoxy-1-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSKIDXVJNJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197664 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-66-7 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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